1-(4-Fluorophenyl)-3-(4-{4-[(4-fluorophenyl)carbonyl]phenyl}piperazin-1-yl)pyrrolidine-2,5-dione
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Overview
Description
1-(4-Fluorophenyl)-3-(4-{4-[(4-fluorophenyl)carbonyl]phenyl}piperazin-1-yl)pyrrolidine-2,5-dione is a complex organic compound characterized by the presence of fluorophenyl groups, a piperazine ring, and a pyrrolidine-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-(4-{4-[(4-fluorophenyl)carbonyl]phenyl}piperazin-1-yl)pyrrolidine-2,5-dione typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include fluorobenzene, piperazine, and various catalysts and solvents to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-(4-{4-[(4-fluorophenyl)carbonyl]phenyl}piperazin-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
1-(4-Fluorophenyl)-3-(4-{4-[(4-fluorophenyl)carbonyl]phenyl}piperazin-1-yl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(4-{4-[(4-fluorophenyl)carbonyl]phenyl}piperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone: Shares structural similarities but differs in the presence of a chloro group instead of a pyrrolidine-2,5-dione moiety.
1,1-bis(4-fluorophenyl)prop-2-en-1-ol: Contains fluorophenyl groups but lacks the piperazine and pyrrolidine-2,5-dione components.
Uniqueness
1-(4-Fluorophenyl)-3-(4-{4-[(4-fluorophenyl)carbonyl]phenyl}piperazin-1-yl)pyrrolidine-2,5-dione is unique due to its combination of fluorophenyl groups, piperazine ring, and pyrrolidine-2,5-dione core.
Properties
Molecular Formula |
C27H23F2N3O3 |
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Molecular Weight |
475.5 g/mol |
IUPAC Name |
3-[4-[4-(4-fluorobenzoyl)phenyl]piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C27H23F2N3O3/c28-20-5-1-18(2-6-20)26(34)19-3-9-22(10-4-19)30-13-15-31(16-14-30)24-17-25(33)32(27(24)35)23-11-7-21(29)8-12-23/h1-12,24H,13-17H2 |
InChI Key |
RAJCVFFZDMZYQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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